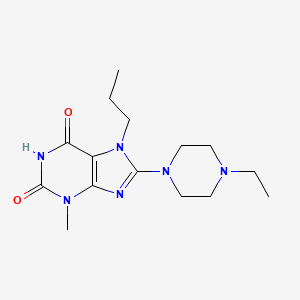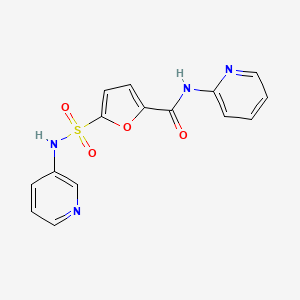![molecular formula C26H22N2S B2986018 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 866131-54-6](/img/structure/B2986018.png)
2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds of this nature typically belong to the class of organic compounds known as benzothiazepines . These are polycyclic aromatic compounds containing a benzene ring fused to a thiazepine ring. Thiazepine is a seven-membered heterocyclic compound containing one sulfur atom, one nitrogen atom, and five carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate phenyl derivative with a sulfur and nitrogen-containing compound under suitable conditions . The exact method would depend on the specific substituents on the benzene and thiazepine rings .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused ring system, with conjugation between the benzene and thiazepine rings . The presence of the sulfur and nitrogen atoms in the thiazepine ring introduces polarity and potential sites for hydrogen bonding .Chemical Reactions Analysis
Benzothiazepines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur and nitrogen atoms . The exact reactions possible would depend on the specific substituents present .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine and similar compounds have been studied for their antidepressant activity. For instance, pyrido[1,4]benzodiazepines, a related group, have shown antidepressant effects, indicating potential applications in mental health research and treatment (Netinant, Elrad, & Fayad, 2001).
Synthesis and Chemical Reactions
These compounds are involved in various chemical reactions, leading to the synthesis of novel structures. For example, the synthesis of 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, a 20π antiaromatic system, showcases the chemical versatility of these compounds (Abe, Ishikawa, Hayashi, & Miura, 1990). Additionally, Pummerer rearrangement-cyclization has been employed for the synthesis of pyrrolo[2,1-c][1,4]benzothiazepines, highlighting advanced synthetic techniques (Garofalo, Campiani, Nacci, & Fiorini, 1992).
Pharmacological Properties
Some derivatives of this compound class have been evaluated for their potential as sedative and analgesic drugs, suggesting applications in pain management and anesthesia (Menegatti et al., 2006). Other studies have focused on anticonvulsant properties, contributing to research in epilepsy and seizure disorders (Garg, Chandra, Archana, Jain, & Kumar, 2010).
Central Nervous System Activity
Research into the central nervous system (CNS) activity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives has led to the identification of compounds with potential anxiolytic effects, valuable for anxiety disorder treatments (Wright, Brabander, Greenblatt, Day, & Hardy, 1978).
Calcium Channel Blockers
These compounds have been explored as calcium channel blockers, indicating their potential in cardiovascular research and therapy (Atwal et al., 1987).
DNA Interaction
Pyrrolo[2,1-c][1,4]benzodiazepine dimers have been developed for their DNA-interactive properties, pointing to applications in genetic research and possibly cancer therapy (Kamal, Shankaraiah, Devaiah, & Reddy, 2006).
Diverse Biological Activities
These compounds have been synthesized for a variety of biological activities, including antimicrobial and anti-inflammatory properties, expanding their potential applications in various fields of medicine and pharmacology (Kendre, Landge, & Bhusare, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of benzothiazepines and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and the development of new drugs based on these structures .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-(4-pyrrol-1-ylphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2S/c1-19-8-10-21(11-9-19)26-18-24(27-23-6-2-3-7-25(23)29-26)20-12-14-22(15-13-20)28-16-4-5-17-28/h2-17,26H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMBEYCPJEBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)
![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)

![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)


![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2985951.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)

